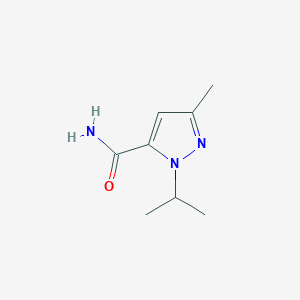

1-Isopropyl-3-methyl-1H-pyrazole-5-carboxamide

Description

Properties

IUPAC Name |

5-methyl-2-propan-2-ylpyrazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3O/c1-5(2)11-7(8(9)12)4-6(3)10-11/h4-5H,1-3H3,(H2,9,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AODGUYMCBBIUDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1)C(=O)N)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Alkylation of Pyrazole-5-carboxylic Acid Esters

One common approach involves starting from pyrazole-5-carboxylic acid esters. According to patent US6297386B1, 1-alkyl-pyrazole-5-carboxylic esters can be prepared by alkylation of pyrazole-3-carboxylic esters with alkylating agents such as alkyl halides, dialkyl sulfates, or alkyl tosylates. This method allows the introduction of the isopropyl group at the N-1 position through reaction with isopropyl halides, for example.

- The reaction typically requires a base to generate the pyrazole anion or enolate intermediate.

- Alkylation proceeds under controlled temperature to avoid over-alkylation or side reactions.

- The resulting ester can then be converted to the carboxamide by amidation reactions.

This method has the advantage of relatively straightforward alkylation but may require chromatographic separation if isomeric mixtures form.

Reaction of 2,4-Diketocarboxylic Esters with N-Alkylhydrazines

Another synthetic route involves the cyclization of 2,4-diketocarboxylic esters with N-alkylhydrazines. This method forms the pyrazole ring with the alkyl substituent already attached to the nitrogen, allowing for direct synthesis of 1-alkyl-3-substituted pyrazole-5-carboxylic esters.

Amidation of Pyrazole-5-carboxylic Acid or Esters

The carboxamide group at position 5 is introduced typically by amidation of the corresponding pyrazole-5-carboxylic acid or ester intermediate.

- Amidation is achieved by reacting the acid or ester with ammonia or amines under dehydrating conditions or using coupling reagents.

- Common reagents include thionyl chloride to convert the acid to an acid chloride intermediate, which then reacts with ammonia to yield the carboxamide.

- Reaction conditions are optimized to maintain the integrity of the pyrazole ring and other substituents.

Methylation at the 3-Position

The methyl group at the 3-position can be introduced either before or after ring formation depending on the synthetic route.

- Methylation of pyrazole derivatives can be achieved using methylating agents like methyl iodide in the presence of a base.

- Alternatively, starting materials like 3-methyl-2-butanone can be used for pyrazole ring synthesis to incorporate the methyl group directly.

Representative Synthetic Route Example

| Step | Reaction Type | Starting Material | Reagents/Conditions | Product | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| 1 | Cyclization | 2,4-diketocarboxylic ester + N-isopropylhydrazine | Reflux in ethanol or suitable solvent | 1-isopropyl-3-methyl-pyrazole-5-carboxylate ester | 60-75 | Forms pyrazole ring with N-isopropyl |

| 2 | Methylation (if needed) | Pyrazole intermediate | Methyl iodide, base (e.g., K2CO3), DMF | 1-isopropyl-3-methyl-pyrazole-5-carboxylate ester | 70-80 | Introduces methyl at C-3 |

| 3 | Amidation | Ester intermediate | NH3 or ammonium hydroxide, thionyl chloride (for acid chloride intermediate) | 1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide | 65-85 | Converts ester to carboxamide |

Key Research Findings and Optimization Notes

- Temperature control is critical during alkylation to prevent formation of regioisomers or over-alkylated products.

- Use of N-alkylhydrazines in cyclization improves regioselectivity and reduces purification steps compared to post-ring alkylation.

- Amidation via acid chloride intermediates using thionyl chloride is a reliable method with good yields and purity.

- Solvent choice (e.g., dichloromethane, DMF, ethanol) affects reaction rates and selectivity.

- Purification typically involves recrystallization or chromatography to isolate the desired pyrazole carboxamide.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Alkylation of pyrazole esters | Pyrazole-3-carboxylic ester | Isopropyl halide, base | Simple alkylation step | Possible isomer mixtures, purification needed |

| Cyclization with N-alkylhydrazines | 2,4-diketocarboxylic esters + N-isopropylhydrazine | Solvent reflux | Good regioselectivity, fewer side products | Requires diketone precursor |

| Amidation via acid chloride | Pyrazole-5-carboxylic acid or ester | Thionyl chloride, ammonia | High yield carboxamide formation | Requires careful handling of reagents |

Chemical Reactions Analysis

Types of Reactions: 1-Isopropyl-3-methyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms in the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of alkylated or acylated pyrazole derivatives.

Scientific Research Applications

Chemistry

- Building Block for Heterocycles : This compound serves as a crucial intermediate in the synthesis of more complex heterocyclic compounds, which are essential in drug discovery and materials science.

Biology

- Fungicidal and Insecticidal Activities : Research indicates that 1-Isopropyl-3-methyl-1H-pyrazole-5-carboxamide exhibits significant fungicidal and insecticidal properties, making it a candidate for agricultural applications.

Medicine

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit D-amino acid oxidase (DAAO), an enzyme linked to oxidative stress and pain management. This inhibition could lead to therapeutic applications in treating conditions related to oxidative stress .

Agricultural Applications

A study demonstrated the effectiveness of this compound as a fungicide against various fungal pathogens affecting crops. The compound showed promising results in reducing fungal growth and improving crop yield under controlled conditions.

Pharmaceutical Development

In another case study, researchers explored the potential of this compound as a DAAO inhibitor in models of chronic pain. Preliminary results indicated that treatment with this compound led to significant reductions in pain-related behaviors in animal models, suggesting its therapeutic potential .

Mechanism of Action

The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

- Methoxy Group (C₁₃H₁₃ClN₃O₂, ): The methoxy group at position 5 in the 3-chlorophenyl derivative acts as an electron donor, improving solubility and influencing π-π stacking in receptor interactions.

Lipophilicity and Bioavailability

- Trifluoromethyl Group (C₆H₅F₃N₂O₂, ) : The CF₃ group at position 3 significantly increases lipophilicity and metabolic stability, a common strategy in optimizing drug half-life.

- Chlorophenyl Group (C₁₃H₁₃ClN₃O₂, ) : Aromatic chlorination enhances membrane permeability but may reduce aqueous solubility, requiring formulation adjustments.

Functional Group Diversity

- Carbaldehyde (C₈H₁₂N₂O, ) : The aldehyde group at position 3 enables conjugation reactions (e.g., Schiff base formation), expanding utility in probe or prodrug synthesis.

- Carboxylic Acid (C₆H₅F₃N₂O₂, ) : Facilitates salt formation for improved solubility or serves as a precursor for amide/ester derivatives.

Biological Activity

1-Isopropyl-3-methyl-1H-pyrazole-5-carboxamide, a member of the pyrazole family, has garnered attention for its diverse biological activities. This compound is characterized by its unique structure, which includes a pyrazole ring and a carboxamide functional group. The following sections detail its biological activities, mechanisms of action, and relevant research findings.

- Molecular Formula : C₈H₁₃N₃O

- Molecular Weight : Approximately 167.21 g/mol

- Structure : Contains a five-membered pyrazole ring with two nitrogen atoms and a carboxamide group.

This compound exhibits its biological effects through several mechanisms:

- Receptor Binding : Pyrazole derivatives are known to bind with high affinity to various receptors, potentially modulating their activity.

- Tautomerism : This compound can undergo tautomeric shifts, influencing its reactivity and interactions with biological targets.

- Enzyme Inhibition : It has been identified as an inhibitor of D-amino acid oxidase, which plays a role in oxidative stress and pain management.

Biological Activities

The compound has shown promise in several areas:

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Key findings include:

- Inhibition of Cancer Cell Proliferation : The compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

2. Anti-inflammatory Properties

Studies have indicated that pyrazole derivatives, including this compound, possess anti-inflammatory properties. They may inhibit pathways involved in inflammation, providing potential therapeutic benefits in inflammatory diseases .

3. Antimicrobial and Fungicidal Activity

The compound has also demonstrated fungicidal properties, making it relevant for agricultural applications. Its ability to inhibit the growth of certain pathogens suggests potential use in pest control.

Case Studies and Research Findings

Several case studies have explored the biological activity of pyrazole derivatives:

- Antitumor Activity : A study reported that derivatives of pyrazoles showed significant cytotoxic effects against various cancer cell lines, with specific attention to their mechanism involving inhibition of key cancer-related targets like topoisomerase II and EGFR .

- Oxidative Stress Management : Research indicates that compounds like this compound could help manage conditions related to oxidative stress due to their enzyme inhibition properties.

Q & A

Q. What are the optimal synthetic routes for preparing 1-isopropyl-3-methyl-1H-pyrazole-5-carboxamide with high purity?

Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole ring via cyclocondensation of hydrazines with β-diketones or β-keto esters. For example, substituting isopropyl and methyl groups at positions 1 and 3 requires careful control of alkylation conditions. A nitro derivative (CAS 139756-01-7) has been synthesized using nitration followed by reduction and carboxamide formation . Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization. Purity assessment via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR is critical to confirm structural integrity .

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

Methodological Answer :

- NMR : ¹H NMR (400 MHz, DMSO-d₆) identifies substituent positions (e.g., isopropyl doublet at δ 1.2–1.4 ppm, methyl singlet at δ 2.3–2.5 ppm). ¹³C NMR confirms carbonyl resonance (δ ~165–170 ppm) .

- HPLC-MS : Reverse-phase HPLC (C18, 0.1% formic acid) coupled with ESI-MS detects molecular ion peaks ([M+H]⁺) and verifies purity (>98%) .

- FT-IR : Carboxamide C=O stretch (~1670 cm⁻¹) and N-H bending (~1550 cm⁻¹) confirm functional groups .

Q. How should researchers handle stability and storage of this compound?

Methodological Answer : Store under inert atmosphere (argon) at –20°C in amber vials to prevent photodegradation. Stability studies (TGA/DSC) indicate decomposition above 150°C. For aqueous solutions, use pH 7.4 buffers and avoid prolonged exposure to light or heat .

Advanced Research Questions

Q. What in vitro assays are suitable for evaluating its phosphodiesterase (PDE) inhibitory activity?

Methodological Answer : Similar pyrazole carboxamides (e.g., CAS 247584-10-7) are tested against PDE5 using fluorescence-based assays with cyclic GMP as substrate . Protocol:

Incubate compound (0.1–100 µM) with recombinant PDE5 and 3’,5’-cGMP.

Quench reaction with zinc sulfate.

Measure residual cGMP via competitive ELISA or LC-MS/MS.

IC₅₀ values are calculated using nonlinear regression .

Q. How do substituents (isopropyl vs. propyl) influence bioactivity in pyrazole carboxamide derivatives?

Methodological Answer : Structure-activity relationship (SAR) studies compare analogs like 1-isopropyl-3-methyl (target compound) and 1-methyl-3-propyl (CAS 247584-10-7). Isopropyl groups enhance lipophilicity (logP +0.3), improving membrane permeability in cell-based assays. Molecular dynamics simulations (AMBER force field) show isopropyl’s steric bulk stabilizes hydrophobic pockets in PDE binding sites .

Q. What computational strategies predict binding modes of this compound with target enzymes?

Methodological Answer :

Docking : Use AutoDock Vina to dock the compound into PDE5’s catalytic site (PDB: 1TBF). Key interactions: carboxamide hydrogen bonds with Gln817, isopropyl group in a hydrophobic cleft .

MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. RMSD <2 Å indicates stable binding .

Q. How can metabolites be identified during pharmacokinetic studies?

Methodological Answer :

- In vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. Quench with acetonitrile, then analyze via UPLC-QTOF-MS (negative ion mode).

- Metabolite ID : Look for hydroxylation (+16 Da), demethylation (–14 Da), or glucuronidation (+176 Da) products. Compare fragmentation patterns with reference standards .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.